molecular formula C26H30N4O4 B4034785 N',N'''-[1,3-phenylenebis(methylene)]bis[N-(4-ethoxyphenyl)urea]

N',N'''-[1,3-phenylenebis(methylene)]bis[N-(4-ethoxyphenyl)urea]

Cat. No.: B4034785
M. Wt: 462.5 g/mol
InChI Key: XICCISYKQIYGPX-UHFFFAOYSA-N
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Description

N',N'''-[1,3-phenylenebis(methylene)]bis[N-(4-ethoxyphenyl)urea] is a useful research compound. Its molecular formula is C26H30N4O4 and its molecular weight is 462.5 g/mol. The purity is usually 95%.
The exact mass of the compound N',N'''-[1,3-phenylenebis(methylene)]bis[N-(4-ethoxyphenyl)urea] is 462.22670545 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N',N'''-[1,3-phenylenebis(methylene)]bis[N-(4-ethoxyphenyl)urea] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N',N'''-[1,3-phenylenebis(methylene)]bis[N-(4-ethoxyphenyl)urea] including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Conformational Analysis and Binding Characteristics

N',N'''-[1,3-phenylenebis(methylene)]bis[N-(4-ethoxyphenyl)urea] and related compounds have been studied for their unique conformations and potential for binding interactions. For instance, derivatives formed by selective alkylation processes have been investigated, highlighting their conformational dependence on substituent types. These compounds exhibit preferences for certain metal ions, suggesting their application in selective binding and sensing technologies (Kumar et al., 1999).

Biomimetic Coordination Chemistry

In the realm of biomimetic coordination chemistry, bis-guanidine ligands based on similar structural frameworks have been synthesized. These compounds showcase a wide range of applications from facilitating selective metal ion coordination to contributing to the development of synthetic enzymes and receptors that mimic natural processes (Herres‐Pawlis et al., 2005).

Gelation and Material Science

Compounds utilizing a similar bis(urea) structure based on phenylene spacers have shown to be highly effective as low molecular weight gelators. Their unique molecular architecture facilitates the formation of stable gels, suggesting their potential use in the creation of novel materials with specific mechanical properties (Smith et al., 2022).

Corrosion Inhibition

Research has also focused on the application of phenylenebis(methylene)bis(urea) derivatives as corrosion inhibitors for metals in acidic environments. These compounds have demonstrated significant efficacy in protecting metal surfaces, thus having implications for industrial applications in reducing corrosion rates (Singh & Quraishi, 2016).

Supramolecular Chemistry

The structural elements of N',N'''-[1,3-phenylenebis(methylene)]bis[N-(4-ethoxyphenyl)urea] contribute to the formation of supramolecular polymers. These materials display interesting properties due to intermolecular hydrogen bonding, suggesting applications in the development of novel polymeric materials with unique physical characteristics (Boileau et al., 2000).

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[[3-[[(4-ethoxyphenyl)carbamoylamino]methyl]phenyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O4/c1-3-33-23-12-8-21(9-13-23)29-25(31)27-17-19-6-5-7-20(16-19)18-28-26(32)30-22-10-14-24(15-11-22)34-4-2/h5-16H,3-4,17-18H2,1-2H3,(H2,27,29,31)(H2,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICCISYKQIYGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)CNC(=O)NC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.